Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride

Pharmaceutical impurity reference standard Granisetron quality control Pharmacopoeial compliance

Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride (CAS 135906-03-5, molecular formula C₉H₂₀Cl₂N₂, molecular weight 227.17) is the dihydrochloride salt of the endo-configured 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine core structure. This bicyclic diamine is officially designated as Granisetron Impurity E by both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).

Molecular Formula C₉H₂₀Cl₂N₂
Molecular Weight 227.17 g/mol
CAS No. 135906-03-5
Cat. No. B126764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEndo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride
CAS135906-03-5
Synonymsβ-3-Amino-9-methyl-9-azabicyclo[3.3.1]nonane Dihydrochloride; 
Molecular FormulaC₉H₂₀Cl₂N₂
Molecular Weight227.17 g/mol
Structural Identifiers
SMILESCN1C2CCCC1CC(C2)N.Cl.Cl
InChIInChI=1S/C9H18N2.2ClH/c1-11-8-3-2-4-9(11)6-7(10)5-8;;/h7-9H,2-6,10H2,1H3;2*1H
InChIKeyZYQLBGNYBPWAFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane Dihydrochloride (CAS 135906-03-5): Granisetron Impurity E Reference Standard and Synthetic Intermediate


Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride (CAS 135906-03-5, molecular formula C₉H₂₀Cl₂N₂, molecular weight 227.17) is the dihydrochloride salt of the endo-configured 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine core structure [1]. This bicyclic diamine is officially designated as Granisetron Impurity E by both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) [2]. In its free base form (CAS 76272-56-5), this compound serves as the penultimate intermediate in the industrial synthesis of Granisetron hydrochloride, a selective 5-HT₃ receptor antagonist used as an antiemetic . The dihydrochloride salt form is widely procured as a reference standard for pharmaceutical impurity profiling, analytical method validation, and quality control of Granisetron active pharmaceutical ingredient (API) under ICH guidelines [2].

Why Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane Dihydrochloride Cannot Be Substituted with Close Analogs


This compound cannot be generically interchanged with its closest analogs because three structural features simultaneously determine its identity as a pharmacopoeial impurity standard: (i) the endo stereochemical configuration at the 3-position, which is the biologically relevant geometry in 5-HT₃ receptor pharmacophores [1]; (ii) the dihydrochloride salt stoichiometry (HCl 1:2), which critically influences solid-state physical form, hygroscopicity, and solubility relative to the free base (pale yellow oil) and the acetate salt (USP/EP reference standard) [2]; and (iii) the precise identity as the demethylated bicyclic amine scaffold that constitutes the characteristic degradation/process impurity 'E' in Granisetron API, differentiated from other impurities (A, B, C, D, F, etc.) by distinct chromatographic retention and pharmacopoeial acceptance criteria . Using the exo isomer (CAS 76272-41-8 or CAS 2118954-10-0), the free base (CAS 76272-56-5), or the acetate salt (CAS 1174751-61-1) in lieu of the endo-dihydrochloride salt risks incorrect system suitability failure in impurity profiling, misassignment of impurity peaks, and non-compliance with pharmacopoeial monograph specifications [2].

Quantitative Differentiation Evidence: Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane Dihydrochloride vs. Closest Analogs


Salt Form vs. Official USP/EP Reference Standard: The Dihydrochloride–Acetate Identity Gap

The commercially dominant form of Granisetron Impurity E available for research procurement is the dihydrochloride salt (CAS 135906-03-5). However, the official USP Reference Standard (USP Granisetron Related Compound E RS, Catalog No. 1298150) is explicitly specified as the acetate salt of (1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine, with a label-stated correction factor required for accurate concentration calculation [1]. The EP reference standard (Granisetron Impurity E CRS, Catalogue Code Y0000395) is also supplied as the acetate/diacetate form, not the dihydrochloride [2]. This means the dihydrochloride is a research-grade alternative, not a direct official standard. Quantitative consequence: when using the dihydrochloride for quantitative impurity determination, a stoichiometric correction of MW_dihydrochloride (227.17 g/mol) vs. MW_acetate (214.30 g/mol for monoacetate or 274.36 g/mol for diacetate) must be applied—an error of up to 6.0% if uncorrected .

Pharmaceutical impurity reference standard Granisetron quality control Pharmacopoeial compliance

Physical Form and Handling: Dihydrochloride Solid vs. Free Base Oil

The dihydrochloride salt (CAS 135906-03-5) is an off-white powder solid at 20°C , whereas the corresponding free base (endo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane, CAS 76272-56-5) is a pale yellow to colorless viscous oil at ambient temperature, with a boiling point of 115–119°C at 18 mmHg and a refractive index of n20/D 1.517 [1]. The acetate salt is a white to off-white solid but is explicitly labeled as hygroscopic, requiring storage at −20°C under inert atmosphere . The dihydrochloride is reported as non-hygroscopic under standard conditions (store in a cool, dry place; 2–8°C recommended) [2]. For analytical weighing, the solid dihydrochloride can be accurately weighed on a standard 4-place balance, while the free base oil requires positive-displacement pipetting or pre-dissolution in a volatile solvent, introducing an additional 1–3% volumetric error in standard preparation .

Solid-state handling Formulation pre-screening Laboratory weighing accuracy

Stereochemical Identity: Endo Configuration is the Pharmacopoeially Relevant Diastereomer

Granisetron and its impurity E are explicitly defined with the endo configuration at the 3-position of the 9-azabicyclo[3.3.1]nonane scaffold. Patents teaching 5-HT₃ receptor modulators state that the endo configuration is preferred for biological activity [1]. The exo diastereomer (exo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane, CAS 76272-41-8 as free base; CAS 2118954-10-0 as dihydrochloride) is a distinct impurity (Granisetron Impurity F when conjugated as exo-Granisetron) and exhibits different chromatographic retention behavior . Commercially supplied endo-amine free base is often specified as an endo/exo mixture of approximately 5:1 (i.e., containing up to ~17% exo diastereomer) [2], whereas the dihydrochloride salt is typically supplied as the stereochemically resolved endo form with defined atom stereocenter count = 2 . The pharmacopoeial TLC method for Granisetron Impurity E is specific to the endo isomer, as it resolves the impurity spot from the parent granisetron based on both polarity and amine basicity that differ between endo and exo configurations [3].

Stereochemical impurity profiling Diastereomer separation 5-HT3 receptor pharmacophore

Purity Specifications: Titrimetric Assay ≥99.0% vs. Chromatographic Purity ≥95%

Commercially available batches of the dihydrochloride salt are supplied at multiple purity tiers that directly impact their fitness for purpose. Industrial-scale material is offered with titrimetric assay NLT 99.0% and related substances by GC NMT 1% . Research-grade material is typically supplied at 98% (AKSci) or 95% (Bidepharm) minimum purity by HPLC/GC . In comparison, the official USP Granisetron Related Compound E RS (acetate salt) is a primary pharmacopoeial standard supplied without a stated purity percentage; its assigned content is determined by the USP and stated on the label via a correction factor [1]. The free base (CAS 76272-56-5) is typically supplied at ≥95% purity but as an endo/exo mixture rather than a stereochemically pure entity [2]. For use as a secondary reference standard in impurity method validation, the NLT 99.0% titrimetric-grade dihydrochloride meets ICH Q2(R1) requirements for reference standard qualification without the need for further purification, whereas the 95% grade requires a potency correction factor of 0.95 in quantitative calculations.

Pharmaceutical impurity quantification Method validation Reference standard qualification

Procurement Scenarios for Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane Dihydrochloride Based on Quantitative Evidence


Secondary Reference Standard for Granisetron Impurity E Quantification in ANDA/DMF Submissions

When an official USP or EP primary reference standard is cost-prohibitive or supply-constrained, the NLT 99.0% titrimetric-grade dihydrochloride (CAS 135906-03-5) can serve as a qualified secondary reference standard. The dihydrochloride's titration-assured purity (NLT 99.0%, related substances NMT 1%) meets ICH Q2(R1) criteria for reference standard qualification . Crucially, the analyst must apply the salt-form correction: the dihydrochloride molecular weight (227.17 g/mol) differs from the free base amine (154.25 g/mol) by a factor of 1.473. This scenario is supported by the evidence that the physical solid form enables accurate gravimetric standard preparation (±0.1 mg), eliminating the volumetric uncertainty associated with the free base oil .

HPLC/UPLC System Suitability and Relative Retention Time Marker for Granisetron Impurity Profiling

The resolved endo-dihydrochloride (Defined Atom Stereocenter Count = 2) can be deployed as a system suitability marker to verify chromatographic resolution between the endo-amine impurity E peak and the exo-diastereomer (Impurity F) in Granisetron API impurity methods. Unlike the commercially available free base, which is an endo/exo ~5:1 mixture containing up to ~17% exo contaminant that would produce split peaks and confound retention time identification , the stereochemically pure dihydrochloride provides a single, unambiguous peak for method development and validation. This application is critical for meeting the EP requirement to control nine potential impurities, where diastereomer co-elution would compromise method specificity .

Stability-Indicating Method Development: Forced Degradation Study of Granisetron API

In forced degradation studies, Granisetron hydrochloride undergoes hydrolytic cleavage of the amide bond to generate Impurity E (the endo-amine). The dihydrochloride salt can be used as a reference marker to identify and quantify this degradation product. The superior purity tier (NLT 99.0%) ensures that chromatographic response is attributable to Impurity E rather than co-injected impurities, while the non-hygroscopic solid form simplifies preparation of accurate standard solutions over multi-week stability study durations compared to the hygroscopic acetate salt that requires −20°C storage and rigorous moisture exclusion . The USP system suitability criterion requires resolution NLT 3.5 between Granisetron Related Compound C and granisetron; a pure Impurity E marker enables orthogonal verification of the degradation pathway [1].

Synthetic Intermediate Procurement for Custom Granisetron Analog Synthesis (Medicinal Chemistry)

For medicinal chemistry programs synthesizing novel 5-HT₃ receptor modulators, the endo-dihydrochloride salt offers distinct advantages as a protected amine building block. The solid salt form is easier to handle, weigh, and store than the free base oil, which requires inert-atmosphere storage at 2–8°C to prevent discoloration . The dihydrochloride can be directly used in coupling reactions after in situ neutralization with an organic base, whereas the free base oil requires pre-dissolution and precise stoichiometric measurement. The Defined Atom Stereocenter Count = 2 ensures that the downstream SAR interpretation is based on stereochemically defined starting material . Patent literature explicitly teaches that the endo configuration is preferred for 5-HT₃ receptor modulator activity, making the stereochemically resolved dihydrochloride the correct starting material choice [2].

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